molecular formula C13H16FN3 B11736940 n-(4-Fluorobenzyl)-1-propyl-1h-pyrazol-4-amine

n-(4-Fluorobenzyl)-1-propyl-1h-pyrazol-4-amine

Cat. No.: B11736940
M. Wt: 233.28 g/mol
InChI Key: PQISZPQPUZNXFD-UHFFFAOYSA-N
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Description

N-(4-Fluorobenzyl)-1-propyl-1H-pyrazol-4-amine is an organic compound that belongs to the class of pyrazoles. This compound is characterized by the presence of a fluorobenzyl group attached to the nitrogen atom of the pyrazole ring. The fluorine atom in the benzyl group enhances the compound’s chemical stability and biological activity, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-Fluorobenzyl)-1-propyl-1H-pyrazol-4-amine typically involves the reaction of 4-fluorobenzyl chloride with 1-propyl-1H-pyrazol-4-amine in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the nucleophilic substitution reaction.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-Fluorobenzyl)-1-propyl-1H-pyrazol-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

    Substitution: The fluorine atom in the benzyl group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in DMF for nucleophilic substitution.

Major Products

    Oxidation: Formation of corresponding carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of various substituted benzyl derivatives.

Scientific Research Applications

N-(4-Fluorobenzyl)-1-propyl-1H-pyrazol-4-amine has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(4-Fluorobenzyl)-1-propyl-1H-pyrazol-4-amine involves its interaction with specific molecular targets in biological systems. The fluorobenzyl group enhances the compound’s ability to bind to target proteins or enzymes, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or alteration of cellular signaling pathways.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-Fluorobenzyl)-1-methyl-1H-pyrazol-4-amine
  • N-(4-Fluorobenzyl)-1-ethyl-1H-pyrazol-4-amine
  • N-(4-Fluorobenzyl)-1-butyl-1H-pyrazol-4-amine

Uniqueness

N-(4-Fluorobenzyl)-1-propyl-1H-pyrazol-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the propyl group in the pyrazole ring and the fluorobenzyl group enhances its stability and activity compared to other similar compounds.

Properties

Molecular Formula

C13H16FN3

Molecular Weight

233.28 g/mol

IUPAC Name

N-[(4-fluorophenyl)methyl]-1-propylpyrazol-4-amine

InChI

InChI=1S/C13H16FN3/c1-2-7-17-10-13(9-16-17)15-8-11-3-5-12(14)6-4-11/h3-6,9-10,15H,2,7-8H2,1H3

InChI Key

PQISZPQPUZNXFD-UHFFFAOYSA-N

Canonical SMILES

CCCN1C=C(C=N1)NCC2=CC=C(C=C2)F

Origin of Product

United States

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